1-Tetradecylpyridinium bromide

Description

The exact mass of the compound Tetradecylpyridinium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148339. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Tetradecylpyridinium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tetradecylpyridinium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

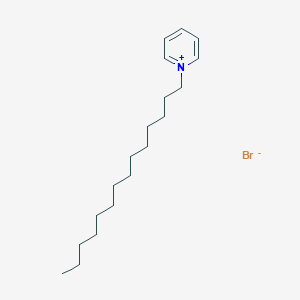

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-tetradecylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20;/h13,15-16,18-19H,2-12,14,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNAJKBRYDFICV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042459 | |

| Record name | Tetradecylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-74-4 | |

| Record name | Tetradecylpyridinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristylpyridinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fixanol VR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-tetradecyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tetradecylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYLPYRIDINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2WIJ52V0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Determination of the Critical Micelle Concentration of 1-Tetradecylpyridinium Bromide

Abstract

This technical guide provides a comprehensive exploration of the principles and methodologies for determining the critical micelle concentration (CMC) of the cationic surfactant 1-tetradecylpyridinium bromide (TPB). Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of micellization and offers detailed, field-proven protocols for three primary analytical techniques: conductometry, surface tensiometry, and fluorescence spectroscopy. By explaining the causality behind experimental choices and integrating self-validating systems within each protocol, this guide aims to ensure technical accuracy and experimental robustness. Quantitative data are summarized, and visual diagrams are provided to elucidate complex processes and workflows, establishing a complete resource for the accurate and reliable characterization of this important surfactant.

Introduction: The Phenomenon of Micellization and 1-Tetradecylpyridinium Bromide

Amphiphilic molecules, or surfactants, possess a dual nature, with distinct hydrophilic (water-attracting) and hydrophobic (water-repelling) components.[1] This unique structure drives their behavior in aqueous solutions. At low concentrations, surfactant monomers primarily adsorb at the air-water interface, leading to a decrease in the surface tension of the solution.[1][2] However, as the concentration increases, the interface becomes saturated. At a specific concentration, the monomers begin to self-assemble in the bulk solution into organized aggregates known as micelles.[1][2] This concentration is termed the Critical Micelle Concentration (CMC) and represents a fundamental physicochemical parameter of any surfactant.[1][3]

Above the CMC, the concentration of free monomers in the solution remains relatively constant, and any additional surfactant molecules contribute to the formation of more micelles.[3] This transition is accompanied by abrupt changes in various physical properties of the solution, including conductivity, surface tension, and the solubilization of hydrophobic substances.[3][4]

1-Tetradecylpyridinium Bromide (TPB) , also known as myristylpyridinium bromide, is a cationic surfactant with a molecular formula of C₁₉H₃₄N·Br.[5] It consists of a hydrophilic pyridinium headgroup and a long, hydrophobic 14-carbon (tetradecyl) alkyl chain. This structure imparts significant surface activity and makes it relevant in various applications, including as a germicide, emulsifier, and a component in drug delivery systems. Accurate determination of its CMC is crucial for optimizing formulations, understanding its biological interactions, and ensuring quality control in industrial applications.

This guide will provide a detailed examination of the most reliable methods for determining the CMC of TPB.

The Core Principle: A System in Equilibrium

The formation of micelles is a dynamic equilibrium process between surfactant monomers and the aggregated micellar structures. The CMC is not a single point but rather a narrow concentration range over which micelle formation becomes significant. The process is thermodynamically driven, seeking to minimize the unfavorable interaction between the hydrophobic tails of the surfactant and the surrounding water molecules.

Caption: Dynamic equilibrium of surfactant micellization.

Method 1: Conductometry - Tracking Charge Mobility

3.1. Theoretical Basis

Conductometry is a highly reliable and straightforward method for determining the CMC of ionic surfactants like TPB.[6] The principle is based on the change in the mobility of charge carriers in the solution as micelles form.[4]

-

Below the CMC: The TPB molecules exist as individual monomers (C₁₄H₂₉NC₅H₅⁺) and bromide counter-ions (Br⁻). These individual ions are mobile and contribute significantly to the overall conductivity of the solution. As the concentration of the surfactant increases, the specific conductivity increases linearly.[4]

-

At and Above the CMC: The surfactant monomers aggregate to form micelles. While the micelle itself is charged, its mobility is much lower than that of the individual monomers due to its larger size and higher frictional drag. Furthermore, a fraction of the bromide counter-ions becomes associated with the micelle surface, effectively "trapping" them and reducing their contribution to conductivity.[7] This leads to a distinct change in the slope of the conductivity versus concentration plot. The rate of increase in conductivity with concentration becomes significantly lower.[4]

The CMC is determined as the point of intersection of the two linear portions of the plot.[8]

3.2. Experimental Protocol: A Self-Validating Workflow

This protocol is designed for high precision and includes internal checks for data integrity.

Materials & Equipment:

-

High-purity 1-tetradecylpyridinium bromide (TPB)

-

Deionized water (conductivity < 2 µS/cm)

-

Calibrated conductivity meter with a temperature probe

-

Thermostated water bath or jacketed beaker

-

Magnetic stirrer and stir bar

-

Class A volumetric flasks and pipettes

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a concentrated stock solution of TPB (e.g., 20 mM) in deionized water. Ensure complete dissolution.

-

Prepare a series of at least 15-20 dilutions from the stock solution, spanning a concentration range that brackets the expected CMC (e.g., from 0.1 mM to 10 mM). The expected CMC for TPB at 25°C is approximately 2.7-2.8 mM.[9][10]

-

-

Instrument Calibration & Setup:

-

Calibrate the conductivity meter using standard KCl solutions.

-

Set the thermostated bath to the desired experimental temperature (e.g., 25.0 ± 0.1 °C). Allow the system to equilibrate.

-

-

Measurement by Titration:

-

Place a known volume of deionized water in the thermostated measurement vessel.

-

Immerse the conductivity probe and temperature probe, ensuring they are not in contact with the stir bar.

-

Begin gentle, consistent stirring.

-

Allow the system to reach thermal equilibrium and record the initial conductivity of the water.

-

Using a calibrated micropipette or automated titrator, make successive additions of the concentrated TPB stock solution into the water.

-

After each addition, allow the conductivity reading to stabilize (typically 1-2 minutes) before recording the value. Record the total volume of titrant added.

-

-

Data Analysis:

-

Calculate the precise concentration of TPB in the vessel after each addition.

-

Plot the specific conductivity (κ) as a function of the TPB concentration.

-

The plot will show two distinct linear regions. Perform a linear regression on the data points in the pre-micellar region and the post-micellar region.

-

The CMC is the concentration corresponding to the intersection of these two regression lines.

-

Caption: Workflow for CMC determination by conductometry.

Method 2: Surface Tensiometry - Probing the Interface

4.1. Theoretical Basis

Surface tensiometry is a classic and direct method for CMC determination.[4] It relies on the fundamental property of surfactants to reduce the surface tension of a solvent.

-

Below the CMC: As the concentration of TPB increases, the monomers adsorb at the air-water interface. This disrupts the cohesive energy of the water molecules, leading to a sharp, logarithmic decrease in surface tension.[1]

-

At and Above the CMC: Once the interface is saturated with monomers, further addition of TPB results in the formation of micelles in the bulk solution. The surface tension remains relatively constant beyond this point because the concentration of free monomers at the interface has reached its maximum.[1][3]

The CMC is identified as the concentration at the inflection point where the surface tension ceases to decrease significantly and plateaus.[2][11]

4.2. Experimental Protocol: Precision at the Surface

Materials & Equipment:

-

Force tensiometer (Wilhelmy plate or Du Noüy ring method)

-

Automated dispenser or high-precision syringe pump (recommended for accuracy)

-

Thermostated sample vessel

-

High-purity TPB and deionized water

Step-by-Step Methodology:

-

Instrument and Probe Preparation:

-

Thoroughly clean the Wilhelmy plate or Du Noüy ring (e.g., by flaming to red heat for platinum) to ensure complete wetting and removal of contaminants.

-

Calibrate the tensiometer with a known weight.

-

-

Solution Preparation and Measurement:

-

This can be done in two ways:

-

Manual Method: Prepare a series of solutions of varying TPB concentrations, similar to the conductometry method.[2] Measure the surface tension of each solution individually, ensuring the sample vessel and probe are rinsed between measurements.

-

Automated Method (Preferred): Place a known volume of deionized water in the thermostated vessel. The tensiometer, coupled with an automated dispenser, will perform a titration by adding aliquots of a concentrated TPB stock solution.[2] The software records the surface tension as a function of concentration.[11]

-

-

-

Measurement Execution:

-

Ensure the system is at the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Measure the surface tension of the pure solvent first.

-

For each concentration, allow the surface tension reading to stabilize before recording. Surfactant molecules require time to diffuse and adsorb to the interface.

-

-

Data Analysis:

-

Plot the surface tension (γ) versus the logarithm of the TPB concentration.

-

The resulting graph will show a steeply declining linear region followed by a nearly horizontal line (plateau).

-

The CMC is determined from the intersection of the two lines fitted to these regions.[2]

-

Method 3: Fluorescence Spectroscopy - The Power of a Probe

5.1. Theoretical Basis

Fluorescence spectroscopy offers a highly sensitive method for CMC determination, often capable of detecting the onset of pre-micellar aggregation.[4] This technique utilizes a hydrophobic fluorescent probe, most commonly pyrene , which has distinct photophysical properties depending on the polarity of its microenvironment.[3][12]

-

Below the CMC: In the polar aqueous environment, pyrene exhibits a specific fluorescence emission spectrum. The ratio of the intensity of the third vibronic peak (I₃, ~383 nm) to the first vibronic peak (I₁, ~372 nm) is low.[3][12]

-

At and Above the CMC: As micelles form, the hydrophobic pyrene molecules preferentially partition into the nonpolar, hydrocarbon-like core of the micelles.[3] This change in the microenvironment causes a significant increase in the I₃/I₁ intensity ratio.

A plot of the I₃/I₁ ratio versus the surfactant concentration will show a sigmoidal curve. The CMC is determined from the inflection point or the intersection of tangents drawn from the pre- and post-micellar regions of this curve.[4][12]

5.2. Experimental Protocol: A High-Sensitivity Approach

Materials & Equipment:

-

Spectrofluorometer

-

Quartz cuvettes

-

Pyrene (high purity)

-

Ethanol or acetone (spectroscopic grade, for pyrene stock)

-

High-purity TPB and deionized water

Step-by-Step Methodology:

-

Probe Preparation:

-

Prepare a stock solution of pyrene in ethanol or acetone (e.g., 0.2 mM).[12]

-

Prepare a series of TPB solutions at various concentrations.

-

To each TPB solution, add a very small aliquot of the pyrene stock solution such that the final pyrene concentration is low (e.g., ~1-2 µM) and the solvent concentration (ethanol/acetone) is negligible (<0.5%) to avoid affecting the micellization process.[13]

-

-

Spectroscopic Measurement:

-

Data Analysis:

-

From each spectrum, determine the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks.

-

Plot the intensity ratio (I₃/I₁) as a function of the TPB concentration (or log concentration).

-

Fit the data to a sigmoidal (Boltzmann) function. The center of the sigmoid corresponds to the CMC. Alternatively, identify the CMC from the intersection of the tangents of the two linear portions of the plot.

-

Data Summary and Comparative Analysis

The choice of method depends on the specific requirements of the study, available equipment, and the nature of the surfactant system.

| Method | Principle | Typical CMC for TPB (25°C, mM) | Advantages | Disadvantages |

| Conductometry | Change in ionic mobility | 2.7 - 2.8[9][10] | Simple, reliable, inexpensive, good for ionic surfactants. | Not suitable for non-ionic surfactants or in high-salt buffers. |

| Surface Tensiometry | Discontinuity in surface tension reduction | ~2.8 | Direct measurement, applicable to all surfactant types. | Sensitive to impurities, can be time-consuming if not automated. |

| Fluorescence Spectroscopy | Change in probe's microenvironment polarity | ~2.7 | Very high sensitivity, requires small sample volumes. | Indirect method, probe may perturb the system, sensitive to quenching impurities. |

Factors Influencing CMC: It is critical to recognize that the CMC is not an immutable constant. It is influenced by:

-

Temperature: The effect of temperature on the CMC of alkylpyridinium halides can be complex. Often, the CMC displays a U-shaped dependence on temperature, passing through a minimum.[9] For longer-chain surfactants like TPB, the CMC may show a gradual increase with rising temperature.[6][14]

-

Electrolytes: The addition of electrolytes (e.g., salts) to an ionic surfactant solution typically lowers the CMC.[15] The added ions shield the electrostatic repulsion between the charged headgroups, making it easier for monomers to aggregate into micelles.[6]

Conclusion

The determination of the critical micelle concentration of 1-tetradecylpyridinium bromide is a fundamental task in the characterization of its physicochemical properties. Conductometry, surface tensiometry, and fluorescence spectroscopy are all robust and reliable techniques for this purpose. Each method relies on a distinct physical change that occurs at the onset of micellization, providing a self-validating framework when used in conjunction. By understanding the theoretical basis of each technique and adhering to rigorous experimental protocols, researchers can obtain accurate and reproducible CMC values, which are essential for the effective application of this versatile surfactant in scientific research and industrial development.

References

- Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.

- Alfa Chemistry. (n.d.). Methods to Determine Critical Micelle Concentration (CMC).

- Hasan, T., et al. (2023). Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature. Scientific Reports.

-

González-Pérez, A., et al. (2005). Effect of counterion on thermodynamic micellar properties of tetradecylpyridinium in aqueous solutions. Colloid and Polymer Science. Retrieved from [Link]

- Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements.

- University of Pardubice. (n.d.). Exercise 9: CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS.

-

ResearchGate. (n.d.). Critical micelle concentration of alkylpyridinium chlorides and bromides at 25 °C. Retrieved from [Link]

- Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC).

- Páez, M. S., et al. (2022). Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. MDPI.

- Surface and Colloid Science. (2023). Determination of Critical Micelle Concentration (CMC) by Conductivity. YouTube.

- The Royal Society of Chemistry. (2011). Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC).

- KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration.

-

Tabriz, A. S., et al. (2015). Experimental Study of CMC Evaluation in Single and Mixed Surfactant Systems, Using the UV–Vis Spectroscopic Method. Journal of Surfactants and Detergents. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Tetradecylpyridinium bromide. PubChem.

- Wikipedia. (n.d.). Micelle.

- Benchchem. (n.d.). Effect of temperature and electrolytes on the CMC of ionic surfactants.

- Massachusetts Institute of Technology. (n.d.). Theoretical modeling of micellization and solubilization in ionic surfactant systems. DSpace@MIT.

Sources

- 1. nanoscience.com [nanoscience.com]

- 2. biolinscientific.com [biolinscientific.com]

- 3. agilent.com [agilent.com]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. Tetradecylpyridinium bromide | C19H34N.Br | CID 62379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical modeling of micellization and solubilization in ionic surfactant systems [dspace.mit.edu]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

solubility of 1-tetradecylpyridinium bromide in water and organic solvents

An In-Depth Technical Guide to the Solubility of 1-Tetradecylpyridinium Bromide

Introduction: The Amphiphilic Nature of a Cationic Surfactant

1-Tetradecylpyridinium bromide (TDPB), also known as myristylpyridinium bromide, is a quaternary ammonium compound that belongs to the class of cationic surfactants. Its molecular structure is characterized by a distinct amphiphilic nature: a positively charged, hydrophilic pyridinium headgroup and a long, nonpolar C14 alkyl (tetradecyl) tail. This dual character dictates its behavior in various solvents, leading to unique solubility profiles and the formation of self-assembled structures like micelles in aqueous solutions. Understanding the solubility of TDPB is critical for its application in diverse fields, including drug delivery, as a disinfectant and antiseptic, and in various industrial processes where interfacial properties are key.

The crystal structure of its monohydrate form reveals a trans-planar arrangement of the hydrophobic C14 chain.[1][2] The packing in the solid state is governed by a network of hydrogen bonds and hydrophobic interactions, which cause the alkyl chains to interdigitate, resembling the structure of a lipid bilayer.[1][2] This solid-state arrangement provides insight into the compound's propensity to form similar layered structures in solution at concentrations above its critical micelle concentration.[1]

Core Physicochemical Properties

A foundational understanding of TDPB begins with its basic physicochemical properties, which are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₉H₃₄BrN | [3] |

| Molar Mass | 356.4 g/mol | [3] |

| Appearance | White solid | [1] |

| Canonical SMILES | CCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | [3] |

| CAS Number | 1155-74-4 | [3] |

Solubility in Aqueous Systems: Micellization and Thermodynamics

The behavior of 1-tetradecylpyridinium bromide in water is dominated by the hydrophobic effect. At low concentrations, it dissolves as individual ions (monomers). However, as the concentration increases to a specific threshold known as the critical micelle concentration (CMC), the monomers spontaneously self-assemble into spherical or rod-like aggregates called micelles. In these micelles, the hydrophobic tetradecyl tails are sequestered in the core, away from water, while the hydrophilic pyridinium headgroups form the outer corona, interacting with the surrounding water molecules.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant. For TDPB, the CMC in pure water is well-documented and serves as a key indicator of its tendency to form micelles.

| Temperature (K) | CMC (mol·L⁻¹) | Method | Reference |

| 298 (25 °C) | 2.77 x 10⁻³ | Not Specified | [1] |

| 298 (25 °C) | 0.00282 | Conductivity | [4] |

| 298 (25 °C) | 0.0027 | Not Specified | [4] |

The CMC value is sensitive to external factors. The addition of electrolytes, for example, can lower the CMC by reducing the electrostatic repulsion between the ionic headgroups, thus favoring micelle formation at lower concentrations.[5] Conversely, the addition of organic cosolvents to water tends to increase the CMC.[6]

Thermodynamics of Micellization

The process of micellization for alkylpyridinium bromides is primarily an entropy-driven process.[7] The standard Gibbs free energy of micellization (ΔG°m) is negative, indicating a spontaneous process. This spontaneity is not driven by a favorable enthalpy change (ΔH°m), which is often small and can be slightly exothermic, but by a large, positive entropy change (ΔS°m).[7]

The significant entropy gain is attributed to the "hydrophobic effect." When individual surfactant monomers are dissolved in water, the water molecules form ordered, cage-like structures ("iceberg" structures) around the nonpolar alkyl chains. The aggregation of these chains inside a micelle releases these ordered water molecules into the bulk solvent, leading to a substantial increase in the overall entropy of the system.[7] This release of structured water is the primary thermodynamic driving force for micellization.

Solubility in Organic Solvents

The solubility of 1-tetradecylpyridinium bromide in organic solvents is governed by the principle of "like dissolves like." The long, nonpolar tetradecyl chain facilitates its dissolution in nonpolar and weakly polar organic solvents, while the ionic pyridinium headgroup promotes solubility in more polar organic solvents.

Generally, due to the presence of the long C14 alkyl chain, TDPB and similar long-chain quaternary ammonium compounds are more soluble in organic solvents than in water.[5] However, the term "organic solvent" encompasses a wide range of polarities, and solubility can vary significantly.

| Solvent Class | Solvent Example | Qualitative Solubility | Rationale and Intermolecular Forces |

| Alcohols | Methanol, Ethanol | Soluble | The hydroxyl group of alcohols can interact favorably with the pyridinium headgroup via ion-dipole interactions, while the alkyl portion of the alcohol interacts with the C14 tail through van der Waals forces. A related compound, cetylpyridinium bromide, is soluble in ethanol.[8] |

| Halogenated Solvents | Chloroform, Dichloromethane | Soluble | These solvents are moderately polar and can effectively solvate both the ionic headgroup and the nonpolar tail. Cetylpyridinium bromide is soluble in chloroform.[8] Alkyl halides generally show good solubility in organic solvents.[9] |

| Ketones | Acetone | Soluble | Acetone's polarity allows for ion-dipole interactions with the pyridinium headgroup. Cetylpyridinium bromide is noted as being soluble in acetone.[8] |

| Ethers | Diethyl Ether | Insoluble/Sparingly Soluble | Ethers are nonpolar and lack the ability to effectively solvate the charged pyridinium headgroup, leading to poor solubility. Tetramethylammonium bromide, a related but much smaller compound, is insoluble in diethyl ether.[10] |

| Aromatic Hydrocarbons | Benzene, Toluene | Sparingly Soluble/Insoluble | As nonpolar solvents, these are unable to overcome the strong ion-ion interactions of the salt's crystal lattice. Effective solvation of the charged headgroup is minimal.[11] |

The solubility in organic solvents is a trade-off between the energy required to break the crystal lattice of the solid TDPB and the energy released upon solvation of its ions. Solvents that can effectively solvate both the large, nonpolar cation and the bromide anion will be most effective.

Experimental Protocols for Solubility Determination

To ensure scientific integrity, the methods used to determine key solubility parameters must be robust and reproducible. Below are detailed protocols for determining the CMC and aqueous solubility of TDPB.

Protocol: Determination of Critical Micelle Concentration by Conductometry

This method is based on the principle that the molar conductivity of a surfactant solution changes differently with concentration below and above the CMC. Micelles, being larger aggregates with associated counterions, move slower than individual ions, leading to a decrease in the slope of the conductivity versus concentration plot.[4]

Methodology:

-

Preparation of Stock Solution: Accurately weigh a sample of dry 1-tetradecylpyridinium bromide and dissolve it in deionized water to prepare a concentrated stock solution (e.g., 20 mM).

-

Instrumentation: Use a calibrated conductivity meter with a thermostat-controlled cell to maintain a constant temperature (e.g., 298.15 K ± 0.1 K).

-

Titration & Measurement:

-

Place a known volume of deionized water into the measurement cell and record the initial conductivity.

-

Incrementally add small, known aliquots of the TDPB stock solution to the cell.

-

After each addition, stir the solution gently to ensure homogeneity and allow it to equilibrate thermally before recording the conductivity.

-

Continue this process well beyond the expected CMC (e.g., up to 10-15 mM).

-

-

Data Analysis:

-

Plot the measured specific conductivity (κ) as a function of the molar concentration (C) of TDPB.

-

The plot will show two distinct linear regions.

-

Perform a linear regression on the data points in the pre-micellar region (low concentration) and the post-micellar region (high concentration).

-

The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).

-

Diagram 1: CMC Determination by Conductometry

Protocol: Determination of Solubility by the Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.[12]

Methodology:

-

Sample Preparation: Add an excess amount of solid 1-tetradecylpyridinium bromide to a series of sealed vials, each containing a precise volume of the chosen solvent (e.g., water, ethanol). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the vials in a constant-temperature shaker bath (e.g., 298.15 K ± 0.1 K). Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved solute is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to permit the undissolved solid to settle. Alternatively, centrifuge the samples at the same constant temperature to separate the solid phase.

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration range appropriate for the chosen analytical technique.

-

Quantify the concentration of TDPB in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (utilizing the absorbance of the pyridinium ring) or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of TDPB at that temperature.

Sources

- 1. 1-Tetradecylpyridinium bromide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Tetradecylpyridinium bromide monohydrate - ePrints Soton [eprints.soton.ac.uk]

- 3. Tetradecylpyridinium bromide | C19H34N.Br | CID 62379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cetylpyridinium Bromide | C21H38N.Br | CID 8816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tetramethylammonium bromide [chemister.ru]

- 11. echemi.com [echemi.com]

- 12. Temperature-dependent solubilization and thermodynamic characteristics of ribociclib in varied {PEG 400 + water} combinations - PMC [pmc.ncbi.nlm.nih.gov]

understanding the surfactant behavior of 1-tetradecylpyridinium bromide in aqueous solutions

An In-Depth Technical Guide to the Surfactant Behavior of 1-Tetradecylpyridinium Bromide in Aqueous Solutions

Executive Summary

1-Tetradecylpyridinium bromide (TPB) is a cationic surfactant with significant applications ranging from antimicrobial formulations to roles in advanced drug delivery systems. Its efficacy is intrinsically linked to its behavior in aqueous media, specifically its ability to self-assemble into supramolecular structures known as micelles. This guide provides a comprehensive exploration of the fundamental principles governing the surfactant properties of TPB. We delve into the thermodynamics of micellization, present key quantitative parameters, and detail the empirical methodologies used for its characterization. The causality behind experimental choices is elucidated to provide not just protocols, but a framework for robust scientific inquiry.

The Molecular Architecture of 1-Tetradecylpyridinium Bromide

1-Tetradecylpyridinium bromide is an amphiphilic molecule, meaning it possesses distinct regions with opposing affinities for water.[1][2] Its structure consists of:

-

A Hydrophilic Headgroup: A positively charged pyridinium ring. This ionic group readily interacts with polar water molecules.

-

A Hydrophobic Tail: A 14-carbon alkyl chain (tetradecyl group). This nonpolar hydrocarbon chain is repelled by water.

-

A Counterion: A bromide ion (Br⁻) that balances the positive charge of the pyridinium headgroup.

This dual nature is the cornerstone of its surface-active properties and its drive to form aggregates in aqueous solutions.[1]

Caption: Molecular structure of 1-Tetradecylpyridinium Bromide.

The Phenomenon of Micellization: Self-Assembly in Water

When TPB is introduced to water at low concentrations, the monomers align at the air-water interface to minimize the unfavorable interaction between the hydrophobic tails and water, thereby reducing the surface tension of the solution.[1][3]

As the concentration increases, a point is reached where the interface is saturated. To further shield the hydrophobic tails from water, the monomers begin to spontaneously self-assemble in the bulk solution. This process is known as micellization, and the concentration at which it begins is the Critical Micelle Concentration (CMC) .[1][4] The resulting aggregates, or micelles, arrange with their hydrophobic tails forming a nonpolar core and their hydrophilic pyridinium heads forming a charged outer corona, which interfaces with the bulk water.

Caption: Logical flow of the micellization process for TPB.

Quantitative Characterization of TPB Micelles

The behavior of TPB in solution can be defined by several key physicochemical parameters.

Critical Micelle Concentration (CMC)

The CMC is a fundamental property of any surfactant. For TPB, an ionic surfactant, its CMC is influenced by factors such as temperature and the presence of electrolytes.[5][6]

| Parameter | Value | Temperature (°C) | Method | Reference |

| CMC (mol·dm⁻³) | 0.0027 | 25 | Conductivity | Skerjanc et al. (via[5]) |

| CMC (mol·dm⁻³) | 0.00282 | 25 | Not Specified | Fujio et al. (via[5]) |

Thermodynamics of Micellization

The spontaneity and driving forces of micellization are described by standard thermodynamic parameters. The process is governed by the Gibbs free energy of micellization (ΔG°m), which is composed of enthalpic (ΔH°m) and entropic (ΔS°m) contributions.

ΔG°m = ΔH°m - TΔS°m

-

Gibbs Free Energy (ΔG°m): A negative value indicates a spontaneous process. For surfactants, micellization is always spontaneous above the CMC.

-

Enthalpy (ΔH°m): Represents the heat change associated with micelle formation. It reflects changes in electrostatic interactions, hydration, and van der Waals forces.

-

Entropy (ΔS°m): The primary driving force for the micellization of most surfactants in water. The large positive entropy change arises from the "release" of ordered water molecules that surrounded the hydrophobic tails of the monomers into the bulk water (the hydrophobic effect), which far outweighs the negative entropy from the aggregation of monomers.[7][8]

| Thermodynamic Parameter | Typical Observation for Cationic Surfactants | Driving Force |

| ΔG°m | Negative | Spontaneity of micellization |

| ΔH°m | Can be small and negative, or even positive | Enthalpic contributions (headgroup interactions) |

| ΔS°m | Large and Positive | Entropic contributions (hydrophobic effect) |

Field-Proven Experimental Protocols

Accurate determination of surfactant properties requires robust experimental design. The following protocols are standard in the field, with explanations of their underlying principles to ensure self-validating results.

Conductometry for CMC Determination

Expertise & Causality: This technique is ideal for ionic surfactants like TPB. The specific conductivity of the solution is plotted against its concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, while the overall conductivity still rises, the slope of the line decreases significantly. This is because the newly formed micelles, although charged, have a much lower electrophoretic mobility than the individual monomers due to their larger size and the binding of some counterions, which reduces the total number of effective charge carriers. The intersection of the two linear portions of the graph accurately pinpoints the CMC.[9]

Detailed Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of TPB (e.g., 20 mM) in high-purity deionized water. Ensure complete dissolution.

-

Instrumentation: Calibrate a high-precision conductivity meter using a standard KCl solution.[10] Ensure the temperature of the measurement cell is rigorously controlled using a water bath (e.g., at 25.0 ± 0.1 °C).[10]

-

Titration: Place a known volume of deionized water in the thermostatted measurement cell.

-

Measurement: After allowing the system to equilibrate, record the initial conductivity.

-

Aliquot Addition: Add small, precise aliquots of the TPB stock solution to the water, ensuring thorough mixing after each addition without introducing air bubbles.

-

Data Recording: Record the conductivity after each addition. Continue this process well past the expected CMC.

-

Data Analysis: Plot the measured specific conductivity (κ) as a function of the TPB concentration (C). Fit linear regression lines to the data points well below and well above the transition region. The concentration at which these two lines intersect is the CMC.

Caption: Experimental workflow for CMC determination by conductometry.

Isothermal Titration Calorimetry (ITC)

Expertise & Causality: ITC provides a complete thermodynamic profile of micellization in a single experiment. It directly measures the heat released or absorbed as micelles form upon titrating a concentrated surfactant solution into a buffer or water.[11] The resulting thermogram shows small heat changes for the dilution of monomers (below CMC) and for the dilution of micelles (far above CMC). In the CMC region, a sharp transition occurs, corresponding to the enthalpy of micellization (ΔH°m). Fitting this data to a micellization model yields the CMC and ΔH°m directly. From these, ΔG°m and ΔS°m can be calculated.

Detailed Protocol:

-

Sample Preparation: Degas all solutions (high-purity water and a concentrated TPB stock solution, e.g., 50 mM) thoroughly to prevent bubble formation.

-

Instrument Setup: Thermally equilibrate the ITC instrument to the desired temperature (e.g., 25.0 °C).

-

Loading: Fill the sample cell with the degassed water. Load the injection syringe with the degassed concentrated TPB solution.

-

Titration Experiment: Program the instrument to perform a series of small injections (e.g., 2-5 µL) of the TPB solution into the cell, with sufficient time between injections for the signal to return to baseline.

-

Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change per injection.

-

Data Analysis: Integrate the heat flow peaks for each injection to get the heat change per mole of injectant. Plot this against the total TPB concentration in the cell. The resulting binding isotherm is then fitted to a sequential binding site model or a dedicated micellization model to extract the CMC and ΔH°m.

Caption: Experimental workflow for ITC analysis of micellization.

Fluorescence Spectroscopy with Pyrene Probe

Expertise & Causality: This method leverages the high sensitivity of a fluorescent probe, pyrene, to the polarity of its microenvironment.[12] In water, pyrene exhibits a characteristic emission spectrum. When micelles form, the nonpolar pyrene molecules preferentially partition into the hydrophobic micellar core. This transfer from a polar (aqueous) to a nonpolar (hydrocarbon-like) environment causes a significant change in the fine structure of pyrene's emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is highly sensitive to polarity. A sharp decrease in the I₁/I₃ ratio is observed as the TPB concentration increases and micelles begin to form, providing a sensitive measure of the CMC.

Detailed Protocol:

-

Probe Stock: Prepare a stock solution of pyrene in a volatile solvent like acetone.

-

Sample Preparation: Prepare a series of TPB solutions of varying concentrations in high-purity water.

-

Probe Addition: Add a minuscule amount of the pyrene stock to each vial. The final pyrene concentration should be very low (e.g., 1 µM) to avoid self-quenching.

-

Solvent Evaporation: Allow the acetone to evaporate completely, leaving behind pyrene and the aqueous TPB solution. This ensures the probe is solubilized in the aqueous phase.

-

Equilibration: Allow the solutions to equilibrate, typically for several hours or overnight in the dark to prevent photodegradation of the probe.

-

Measurement: Using a fluorometer, excite the samples at ~335 nm and record the emission spectra from ~350 nm to 450 nm.

-

Data Analysis: For each spectrum, determine the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks. Plot the ratio I₁/I₃ against the logarithm of the TPB concentration. The CMC is determined from the midpoint of the sigmoidal transition in the plot.

Concluding Remarks for the Field Scientist

The behavior of 1-tetradecylpyridinium bromide in aqueous solution is a classic and powerful example of entropically driven self-assembly. A thorough understanding of its CMC and the thermodynamics governing its micellization is not merely academic; it is critical for its practical application. For drug development professionals, the hydrophobic core of the TPB micelle offers a nano-environment for solubilizing poorly water-soluble drugs, while its cationic surface can be tailored for specific interactions. For researchers, it serves as a model system for studying fundamental colloidal and interfacial phenomena. The methodologies detailed herein—conductometry for its simplicity and precision, ITC for its comprehensive thermodynamic data, and fluorescence for its high sensitivity—provide a robust toolkit for characterizing TPB and other surfactant systems, enabling rational design and optimization in a multitude of scientific applications.

References

-

ResearchGate. (2025). Conductance study of the thermodynamics of micellization of 1-hexadecylpyridinium bromide in mixed solvents containing dilute electrolyte solutions. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Tetradecylpyridinium bromide monohydrate. PubMed Central. [Link]

-

Galan-Díaz, J. J., et al. (2024). Comparative Analysis of Critical Micelle Concentration of Cationic Surfactants Determined by Conductivity, Sound Velocity, and Density Using Weighted Orthogonal Distance Regression. ResearchGate. [Link]

-

Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

-

ResearchGate. (n.d.). Molecular structures of (a) tetradecyltrimethylammonium bromide, (b).... Retrieved from ResearchGate. [Link]

-

ResearchGate. (2025). Conductance study of the thermodynamics of micellization of 1-hexadecylpyridinium bromide in (water + cosolvent). Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Tetradecylpyridinium bromide. PubChem. [Link]

-

University of Southampton. (2008). 1-Tetradecylpyridinium bromide monohydrate. ePrints Soton. [Link]

-

National Center for Biotechnology Information. (n.d.). Cetylpyridinium Bromide. PubChem. [Link]

-

Salager, J.L. (n.d.). Physico-chemical characterization of a surfactant a quick and precise method. ResearchGate. [Link]

-

ResearchGate. (n.d.). Critical micelle concentration of alkylpyridinium chlorides and bromides at 25 °C. Retrieved from ResearchGate. [Link]

-

Gharibi, H. (2016). Electrochemical Study of the Thermodynamics of Micellization of Hexadecylpyridinium Bromide. ResearchGate. [Link]

-

Lee, K., Shin, S. C., & Oh, I. (2003). Fluorescence spectroscopy studies on micellization of poloxamer 407 solution. Archives of Pharmacal Research, 26(8), 653-658. [Link]

-

Royal Society of Chemistry. (n.d.). Experimental Techniques Used for the Characterization of Soft Nanoparticles. In Soft Nanoparticles for Biomedical Applications. [Link]

-

ResearchGate. (n.d.). Isothermal Titration Calorimetry. Retrieved from ResearchGate. [Link]

-

International Journal of Applied Research. (2017). Synthesis, characterization and applications of some novel cationic surfactants. [Link]

-

University of Regensburg. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. [Link]

-

MDPI. (n.d.). Surface Tension Measurements with the Drop Profile Analysis Tensiometry—Consideration of the Surfactant Mass Balance in a Single Drop. [Link]

-

YouTube. (2023). Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. [Link]

-

University of Virginia. (n.d.). Isothermal Titration Calorimetry. [Link]

-

ResearchGate. (2025). Aggregation behavior of cetyltrimethylammonium bromide and tetradecyltrimethylammonium bromide in aqueous/urea solution at different temperatures: Experimental and theoretical investigation. Retrieved from ResearchGate. [Link]

-

Galán, J. J., et al. (2005). Effect of counterion on thermodynamic micellar properties of tetradecylpyridinium in aqueous solutions. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. allresearchjournal.com [allresearchjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence spectroscopy studies on micellization of poloxamer 407 solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Self-Assembly and Aggregation Behavior of 1-Tetradecylpyridinium Bromide

This guide provides a comprehensive technical overview of the self-assembly and aggregation behavior of the cationic surfactant, 1-tetradecylpyridinium bromide. It is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties and applications of this versatile molecule. This document delves into the fundamental principles governing its micellization, the experimental methodologies for its characterization, and the thermodynamic insights into its aggregation process.

Introduction to 1-Tetradecylpyridinium Bromide: A Molecular Perspective

1-Tetradecylpyridinium bromide, with the chemical formula C₁₉H₃₄N⁺·Br⁻, is a quaternary ammonium salt consisting of a hydrophilic pyridinium headgroup and a hydrophobic 14-carbon alkyl (tetradecyl) chain.[1][2][3] This amphiphilic nature is the cornerstone of its rich self-assembly behavior in aqueous solutions. Below a certain concentration, it exists as individual monomers. However, as the concentration increases, these monomers spontaneously associate to form organized aggregates known as micelles. This process, termed micellization, is a cooperative phenomenon driven by the hydrophobic effect.[4]

The formation of micelles is a critical attribute, as the hydrophobic core of these structures can encapsulate nonpolar molecules, thereby increasing their solubility in aqueous environments. This property is of paramount importance in various applications, including drug delivery, catalysis, and detergency.

Synthesis: 1-Tetradecylpyridinium bromide is typically synthesized by the quaternization of pyridine with 1-bromotetradecane. The reaction involves heating the two reactants, often at reflux. After the reaction, excess pyridine is removed, and the resulting solid is purified by recrystallization.[1]

The Critical Micelle Concentration (CMC): A Cornerstone of Aggregation

The most defining characteristic of a surfactant's aggregation behavior is its critical micelle concentration (CMC). The CMC is the specific concentration at which the formation of micelles becomes significant, leading to abrupt changes in the physicochemical properties of the solution.[5][6] Below the CMC, the surfactant molecules are primarily present as monomers, and the surface tension of the solution decreases with increasing surfactant concentration. Above the CMC, the monomer concentration remains relatively constant, and the additional surfactant molecules predominantly form micelles.[7]

The determination of the CMC is crucial for understanding and optimizing the performance of 1-tetradecylpyridinium bromide in various applications. Several experimental techniques can be employed to measure the CMC, each relying on the detection of the characteristic discontinuity in a particular physical property of the solution as a function of surfactant concentration.[6][8]

Experimental Determination of the Critical Micelle Concentration

The accurate determination of the CMC is a fundamental aspect of characterizing 1-tetradecylpyridinium bromide. Among the various available methods, conductometry is a widely used, reliable, and relatively straightforward technique.[5][9]

Conductometric Determination of CMC: A Step-by-Step Protocol

The underlying principle of the conductometric method is the change in the molar conductivity of the surfactant solution at the CMC. Below the CMC, the conductivity increases linearly with the concentration of the surfactant monomers, which are charge carriers. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual surfactant ions due to their larger size and the binding of counterions to their surface.[5][7] The CMC is determined from the breakpoint in the plot of specific conductivity versus surfactant concentration.[5][10]

Experimental Workflow:

Sources

- 1. 1-Tetradecylpyridinium bromide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetradecylpyridinium bromide | C19H34N.Br | CID 62379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Tetradecylpyridinium bromide monohydrate - ePrints Soton [eprints.soton.ac.uk]

- 4. academic.oup.com [academic.oup.com]

- 5. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. One Part of Chemistry: Determination of the critical micelle concentration (CMC) of an amphiphile by conductivity method [1chemistry.blogspot.com]

- 8. Method of Determination of CMC | PPT [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: A Practical Guide to the Synthesis of Mesoporous Materials Using 1-Tetradecylpyridinium Bromide as a Structure-Directing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Design of Nanospace

Mesoporous materials, characterized by pores with diameters between 2 and 50 nanometers, represent a class of nanomaterials with immense potential across diverse scientific fields.[1] Their exceptionally high surface areas, tunable pore sizes, and large pore volumes make them ideal candidates for applications ranging from catalysis and chemical separations to advanced drug delivery systems.[1][2][3] The synthesis of these materials is a feat of molecular engineering, relying on a "bottom-up" approach where molecular building blocks are guided into forming highly ordered, porous structures.

At the heart of this process is the concept of templating, where a sacrificial molecular scaffold, known as a structure-directing agent (SDA) or template, organizes the inorganic precursors. Cationic surfactants are a prominent class of SDAs used for this purpose.[4] This guide focuses specifically on 1-tetradecylpyridinium bromide , a cationic surfactant, and its application as a template for the synthesis of mesoporous silica, a material widely recognized for its stability and biocompatibility. We will delve into the mechanistic principles, provide a field-proven synthesis protocol, and discuss the critical parameters that govern the final architecture of the material.

The Mechanism: Self-Assembly and Co-operative Templating

The formation of mesoporous silica using 1-tetradecylpyridinium bromide is a classic example of a liquid crystal templating (LCT) mechanism.[5] This process is driven by the electrostatic and self-assembly properties of the surfactant and its interaction with the inorganic silica precursors.

Causality of the Process:

-

Micelle Formation: 1-tetradecylpyridinium bromide is an amphiphilic molecule, possessing a hydrophilic (water-loving) cationic pyridinium headgroup and a long hydrophobic (water-fearing) tetradecyl (C14) alkyl tail. In an aqueous solution, above a specific concentration known as the critical micelle concentration (CMC), these molecules spontaneously self-assemble into organized aggregates called micelles. To minimize the unfavorable interaction between the hydrophobic tails and water, the tails orient themselves towards the core of the micelle, while the hydrophilic heads form the outer surface, interfacing with the aqueous environment.[5]

-

Liquid Crystal Mesophase Formation: As the surfactant concentration increases, these initial spherical micelles can further organize into more complex, ordered liquid crystalline phases, such as hexagonal, cubic, or lamellar arrangements.[6][7] The hexagonal phase, which leads to the formation of materials like MCM-41, consists of long, cylindrical micelles packed in a honeycomb-like array.[5]

-

Electrostatic Interaction (S⁺I⁻ Pathway): The synthesis is typically conducted under basic conditions (pH > 7). In this environment, the silica source (e.g., tetraethyl orthosilicate, TEOS) hydrolyzes to form negatively charged silicate oligomers (I⁻). The positively charged pyridinium headgroups (S⁺) of the surfactant micelles electrostatically attract these anionic silicate species.[5]

-

Co-operative Assembly and Condensation: The silicate species are drawn to the surface of the micelles, where they polymerize and cross-link through a sol-gel condensation process. This forms a rigid, inorganic silica framework that is intricately molded around the surfactant micelle template. The result is a hybrid organic-inorganic composite material.

-

Template Removal: To create the final, open-pore structure, the organic 1-tetradecylpyridinium bromide template must be removed. This is typically achieved through high-temperature calcination, where the surfactant is thermally decomposed and oxidized, or via solvent extraction.[8][9] The removal of the template leaves behind a network of uniform, empty channels that mirror the shape and arrangement of the original liquid crystal phase.

The following diagram illustrates the cooperative templating mechanism.

Caption: Cooperative self-assembly mechanism for mesoporous silica synthesis.

Detailed Protocol: Synthesis of MCM-41 Type Mesoporous Silica

This protocol describes a standard laboratory-scale synthesis of hexagonally ordered mesoporous silica using 1-tetradecylpyridinium bromide as the template and TEOS as the silica source under basic conditions.

Part A: Reagents and Equipment

-

Reagents:

-

1-Tetradecylpyridinium Bromide (C₁₉H₃₄NBr)

-

Sodium Hydroxide (NaOH)

-

Deionized Water (H₂O)

-

Tetraethyl Orthosilicate (TEOS, Si(OC₂H₅)₄, ≥98%)

-

Ethanol (C₂H₅OH) for washing

-

-

Equipment:

-

250 mL jacketed glass reactor or round-bottom flask

-

Overhead stirrer or magnetic stirrer with stir bar

-

Heating mantle or circulating water bath for temperature control

-

Condenser

-

Dropping funnel or syringe pump for controlled addition of TEOS

-

Buchner funnel and vacuum flask for filtration

-

Drying oven

-

Tube furnace for calcination

-

Part B: Experimental Workflow

The entire synthesis workflow, from reagent preparation to the final material, is outlined below.

Caption: Step-by-step workflow for the synthesis of mesoporous silica.

Part C: Step-by-Step Methodology

-

Template Solution Preparation:

-

In the 250 mL reactor, dissolve 0.70 g of NaOH in 120 mL of deionized water.

-

Add 2.0 g of 1-tetradecylpyridinium bromide to the NaOH solution.

-

Causality: The NaOH acts as a catalyst for the hydrolysis of TEOS and ensures the silica precursors are anionic (I⁻) to interact with the cationic surfactant (S⁺).[5]

-

-

Heating and Equilibration:

-

Attach the condenser and begin stirring the solution vigorously (e.g., 400-500 RPM).

-

Heat the solution to 80°C and maintain this temperature for 30 minutes to ensure the surfactant is fully dissolved and the micellar structures have formed.

-

Causality: Temperature control is critical. 80°C facilitates the hydrolysis and condensation of TEOS while being below the boiling point of the solution. Vigorous stirring ensures a homogenous mixture.

-

-

Silica Source Addition:

-

Slowly add 3.76 g (4.0 mL) of TEOS to the hot surfactant solution dropwise over a period of 30-60 minutes using a dropping funnel or syringe pump.

-

A white precipitate will form upon the addition of TEOS.

-

Causality: A slow, controlled addition of TEOS is crucial. A rapid addition can lead to uncontrolled, bulk polymerization of silica, resulting in a disordered material. Slow addition allows the silicate species to hydrolyze and organize around the surfactant template in a controlled manner.[10]

-

-

Aging (Hydrothermal Treatment):

-

After the TEOS addition is complete, continue stirring the resulting white slurry at 80°C for an additional 2 to 4 hours.

-

Causality: This aging step is essential for strengthening the silica framework. It allows the condensation reactions to proceed further, increasing the degree of cross-linking and improving the structural integrity and thermal stability of the mesoporous walls.

-

-

Product Recovery and Washing:

-

Allow the mixture to cool to room temperature.

-

Collect the solid white product by vacuum filtration using a Buchner funnel.

-

Wash the product thoroughly with several portions of deionized water until the filtrate is neutral (pH ≈ 7), followed by one wash with ethanol.

-

Causality: Washing removes residual reactants, particularly NaOH and unreacted surfactant, which could interfere with the final pore structure.

-

-

Drying:

-

Transfer the washed solid to a watch glass and dry in an oven at 60-100°C overnight. The resulting material is the "as-synthesized" composite containing the template.

-

-

Template Removal (Calcination):

-

Place the dried white powder in a ceramic crucible and transfer it to a tube or muffle furnace.

-

Heat the sample in a slow flow of air. Ramp the temperature from room temperature to 550°C at a rate of 1-2°C/min.

-

Hold the temperature at 550°C for 6 hours.

-

Allow the furnace to cool down slowly to room temperature. The final product is a free-flowing white powder.

-

Causality: A slow heating ramp is critical to ensure the template is removed gently. A rapid temperature increase can cause a violent decomposition of the organic material, leading to a collapse of the delicate mesoporous structure. The 6-hour hold ensures all organic material is completely removed.[11]

-

Verification and Characterization

To validate the synthesis and understand the material's properties, a suite of characterization techniques is employed.

| Technique | Purpose | Expected Result for Successful Synthesis |

| Powder X-ray Diffraction (XRD) | To determine the long-range structural order and mesophase type. | A strong diffraction peak at a low 2θ angle (typically 2-3°) and possibly higher-order peaks, indicative of a hexagonally ordered pore structure (p6mm symmetry).[8] |

| Nitrogen Physisorption (BET/BJH) | To measure the specific surface area, pore volume, and pore size distribution. | A Type IV isotherm with a sharp capillary condensation step, characteristic of mesoporous materials. High BET surface area (>800 m²/g) and a narrow pore size distribution.[12] |

| Transmission Electron Microscopy (TEM) | To directly visualize the pore structure and morphology. | Images showing a hexagonal array of uniform channels (honeycomb-like structure) when viewed along the pore axis, and parallel stripes when viewed perpendicular to the axis.[8] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the removal of the organic template. | The disappearance of C-H stretching bands (around 2850-2950 cm⁻¹) after calcination. The presence of broad Si-O-Si bands (~1080 cm⁻¹) and Si-OH bands (~3400 cm⁻¹ and 960 cm⁻¹).[8] |

Influence of Synthesis Parameters on Material Properties

The final properties of the mesoporous silica are highly dependent on the synthesis conditions. Fine-tuning these parameters allows for precise control over the material's architecture.

| Parameter | Effect of Increase | Rationale |

| Surfactant Chain Length | Increases pore diameter. | A longer hydrophobic chain (e.g., C16 or C18) results in a larger micelle diameter, which in turn templates larger pores. |

| Surfactant/Silica Ratio | Can influence mesophase. Higher ratios may favor different phases (e.g., cubic or lamellar).[6] | The relative concentrations of the organic and inorganic components dictate the packing geometry and curvature of the interface, leading to different structural outcomes. |

| Aging Temperature | Increases wall thickness and structural stability. | Higher temperatures accelerate the condensation of the silica framework, leading to a more robust and cross-linked structure. |

| Aging Time | Improves long-range order and wall stability. | Longer aging allows the silica framework to fully polymerize and anneal, healing defects and improving the overall quality of the mesostructure. |

| Base Concentration (pH) | Affects hydrolysis/condensation rates and particle size. | Higher pH increases the rate of silica polymerization. It can also influence the charge density at the micelle-silicate interface, affecting the assembly process. |

Application Focus: A Platform for Drug Delivery

The unique properties of mesoporous silica make it an outstanding candidate for advanced drug delivery systems.[3][13][14]

-

High Drug Loading: The large surface area and pore volume allow for the loading of significant quantities of therapeutic agents.[2]

-

Enhanced Solubility: For poorly water-soluble drugs (e.g., ibuprofen), confinement within the nano-sized pores can stabilize the drug in an amorphous, non-crystalline state, leading to improved dissolution rates and bioavailability.[14][15]

-

Protection and Controlled Release: The silica matrix can protect the encapsulated drug from degradation in the physiological environment. The release of the drug is governed by diffusion from the pores, which can be modulated by altering the pore size or by functionalizing the silica surface.[1][2]

Protocol for Drug Loading (Impregnation Method):

-

Prepare Drug Solution: Dissolve the drug (e.g., ibuprofen) in a suitable volatile solvent (e.g., ethanol, hexane) to create a concentrated solution.

-

Impregnation: Add the calcined mesoporous silica powder to the drug solution.

-

Agitation: Stir the suspension at room temperature for 24 hours to allow the drug molecules to diffuse into the pores and adsorb onto the silica surface.[13]

-

Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.

-

Drying: Dry the resulting drug-loaded powder in a vacuum oven to remove any residual solvent.

The loaded material can then be characterized to determine the drug loading efficiency and studied in vitro to assess its release profile.

References

-

Szegedi, A., Popova, M., Goshev, I., & Mihály, J. (2021). Butyl-Methyl-Pyridinium Tetrafluoroborate Confined in Mesoporous Silica Xerogels: Thermal Behaviour and Matrix-Template Interaction. Materials (Basel, Switzerland), 14(17), 4918. [Link]

-

Jordan, D. K., Kitchen, J. A., Hegh, D. Y., Brooker, S., & Tan, E. W. (2008). 1-Tetradecylpyridinium bromide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2457. [Link]

-

Szegedi, A., Popova, M., Goshev, I., & Mihály, J. (2021). Butyl-Methyl-Pyridinium Tetrafluoroborate Confined in Mesoporous Silica Xerogels: Thermal Behaviour and Matrix-Template Interaction. PubMed, 14(17), 4918. [Link]

-

Cao, L., Shao, J.-G., Yang, Y.-B., Yang, Y.-X., & Liu, X.-N. (2010). Synthesis of Mesoporous Silica with Cationic–Anionic Surfactants. Glass Physics and Chemistry, 36(2), 182–189. [Link]

-

Dar, M. A., et al. (2014). Synthesis, characterization and catalytic study of mesoporous carbon materials prepared via mesoporous silica using non-surfactant templating agents. ResearchGate. [Link]

-

Pérez-Márquez, A. M., et al. (2020). Production of MCM-41 Nanoparticles with Control of Particle Size and Structural Properties: Optimizing Operational Conditions during Scale-Up. PubMed. [Link]

-

Gusarov, A. A., & Monson, P. A. (2001). Synthesis and characterization of templated mesoporous materials using molecular simulation. Research Explorer - The University of Manchester. [Link]

-

Che, S., et al. (2004). Synthesis of Mesoporous Silica Using Anionic Surfactant/Cationic Polyamine as a Template. Angewandte Chemie International Edition, 43(15), 1949-1952. [Link]

-

Parida, K., Dash, S. K., & Rath, D. (2015). Synthesis of a Mesoporous Silica. In Comprehensive Guide for Mesoporous Materials. ResearchGate. [Link]

-

Sun, T., et al. (2015). Synthesis of Mesoporous Metal Oxides by Structure Replication: Thermal Analysis of Metal Nitrates in Porous Carbon Matrices. PubMed Central. [Link]

-

Chen, J. L., Wan, M. M., Dong, X. Y. M., Wang, Y., & Zhu, J. H. (2018). Using as–synthesized mesoporous silica as new capturer and releaser. Material Science & Engineering International Journal, 2(1), 26-28. [Link]

-

Butwong, N., et al. (2022). Mesoporous Materials as Elements of Modern Drug Delivery Systems for Anti-Inflammatory Agents: A Review of Recent Achievements. PubMed Central. [Link]

-

Che, S., et al. (2003). Formation Mechanism of Anionic Surfactant-Templated Mesoporous Silica. Chemistry of Materials, 15(1), 26-34. [Link]

-

Jana, S. K., & Nishida, H. (2012). Tartaric acid templated synthesis of mesoporous Ti-incorporated silica and its catalytic activity for the ring-opening polymerization of ε-caprolactone. ResearchGate. [Link]

-

Kristó, K., et al. (2022). Mesoporous Silica Nanoparticles as Drug Delivery Systems. MDPI. [Link]

-

Yokoi, T., et al. (2007). Synthesis of Mesoporous Silica Materials by Using Anionic Surfactants as Template. Journal of the Japan Petroleum Institute, 50(5), 233-243. [Link]

-

Said, M., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. NIH. [Link]

-

Blanco, M. C., et al. (2021). Alternative Synthesis of MCM-41 Using Inexpensive Precursors for CO2 Capture. MDPI. [Link]

-

Lin, H.-P., & Mou, C.-Y. (2002). Structural and Morphological Control of Cationic Surfactant-Templated Mesoporous Silica. Accounts of Chemical Research, 35(11), 927-935. [Link]

-

Said, M., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. ResearchGate. [Link]

-

Zhang, Y., et al. (2023). Advances of Typical Mesoporous Materials and the Application in Drug Delivery. ResearchGate. [Link]

-

Corno, M., et al. (2017). Large-scale B3LYP simulations of ibuprofen adsorbed in MCM-41 mesoporous silica as drug delivery system. IRIS-AperTO. [Link]

-

de Freitas, L. F., et al. (2022). Cetyltrimethylammonium bromide in the synthesis of mesoporous silica nanoparticles: General aspects and in vitro toxicity. PubMed. [Link]

-

Li, Y., et al. (2022). The Preparation of Gen-NH2-MCM-41@SA Nanoparticles and Their Anti-Rotavirus Effects. MDPI. [Link]

Sources

- 1. Mesoporous Materials as Elements of Modern Drug Delivery Systems for Anti-Inflammatory Agents: A Review of Recent Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 8. researchgate.net [researchgate.net]

- 9. Cetyltrimethylammonium bromide in the synthesis of mesoporous silica nanoparticles: General aspects and in vitro toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Production of MCM-41 Nanoparticles with Control of Particle Size and Structural Properties: Optimizing Operational Conditions during Scale-Up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. Mesoporous Silica Nanoparticles as Drug Delivery Systems | MDPI [mdpi.com]

- 15. iris.unito.it [iris.unito.it]

Application Note: Quantitative Analysis of 1-Tetradecylpyridinium Bromide in Environmental Samples

An In-depth Technical Guide

Abstract

This document provides a comprehensive guide for the quantitative analysis of 1-tetradecylpyridinium bromide (TPB), a cationic surfactant, in complex environmental matrices such as water and soil. Given its widespread use and potential ecological impact, robust and sensitive analytical methods are imperative for monitoring its presence. This guide details a complete workflow, from sample collection and preparation using Solid-Phase Extraction (SPE) to final quantification by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to ensure scientific rigor, offering field-proven insights into methodological choices and self-validating systems for trustworthy data generation.

Introduction: The Need for Environmental Monitoring of TPB